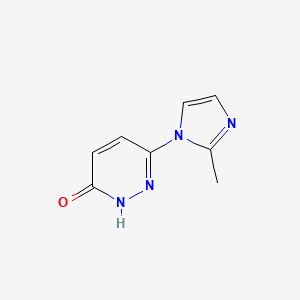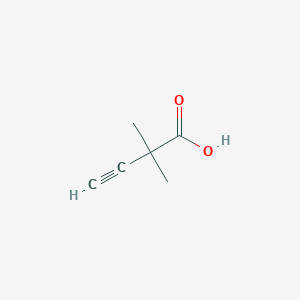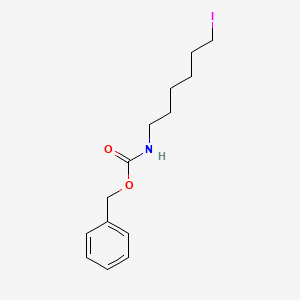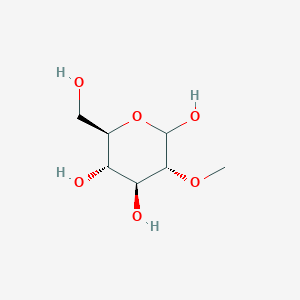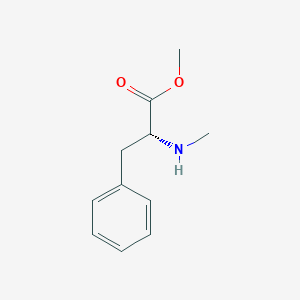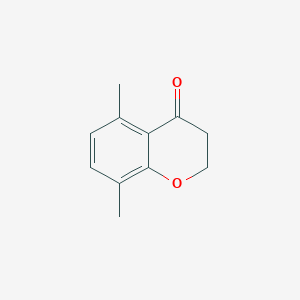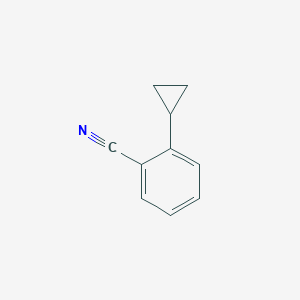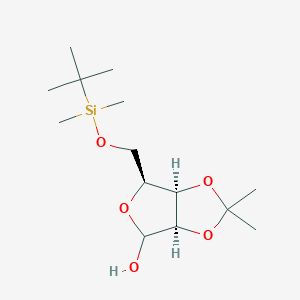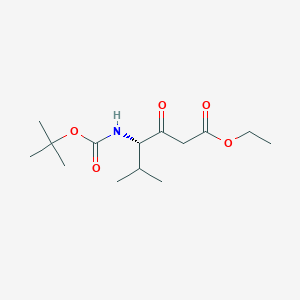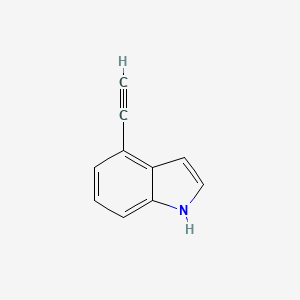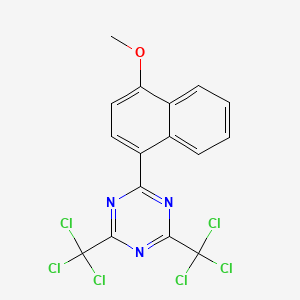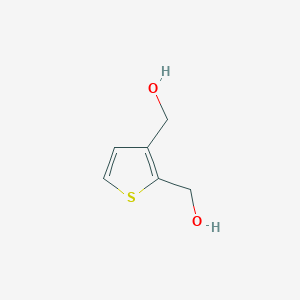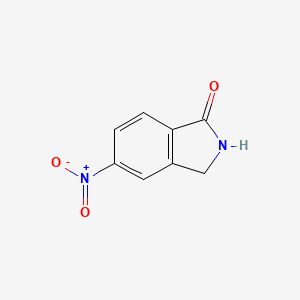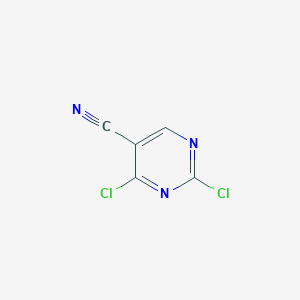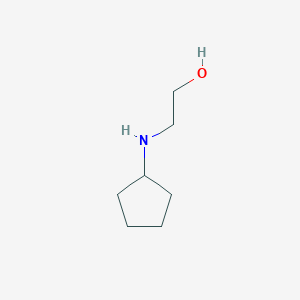
2-(Cyclopentylamino)ethan-1-ol
Übersicht
Beschreibung
“2-(Cyclopentylamino)ethan-1-ol” is a chemical compound with the molecular formula C7H15NO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “2-(Cyclopentylamino)ethan-1-ol” consists of a cyclopentyl group attached to an amino group, which is further attached to an ethan-1-ol group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Cyclopentylamino)ethan-1-ol” include a molecular weight of 129.2 g/mol, a density of 0.981g/cm3, a boiling point of 248.191ºC at 760 mmHg, and a flash point of 119.438ºC .Wissenschaftliche Forschungsanwendungen
Ligand Synthesis and Metal Ion Complexing : The synthesis of amino-alcohol ligands, specifically N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine (Cyp(2)en), has been explored. This compound, related to 2-(Cyclopentylamino)ethan-1-ol, is synthesized by reacting cyclopentene oxide with ethylenediamine. The study assessed its fitness for complexing metal ions, revealing insights into its structure and potential applications in coordinating metal ions (de Sousa et al., 2010).
Oligopeptide Synthesis : Research into the synthesis of β-oligopeptides using 1-(aminomethyl)cyclopropanecarboxylic acid, a compound similar to 2-(Cyclopentylamino)ethan-1-ol, has been conducted. The study provides insights into the crystal structures of these peptides and their potential applications in various fields of biochemistry (Abele et al., 1999).
Oxidation of Allylic Alcohols : The mechanism of oxidation of allylic alcohols, like cyclohex-2-en-1-ol, to α,β-unsaturated ketones has been studied, highlighting the role of cytochrome P450 enzymes. This research provides a fundamental understanding of the biochemical transformations of molecules related to 2-(Cyclopentylamino)ethan-1-ol (Bellucci et al., 1996).
Synthesis of Amino Alcohols : The synthesis of various amino alcohols, including derivatives of 2-(Cyclopentylamino)ethan-1-ol, has been explored. This research delves into the methods and applications of these compounds in organic synthesis and their potential use in medicinal chemistry and other fields (Sadigov et al., 2020).
- Structure Studies**: Studies on the structure of glycols and derivatives, including compounds related to 2-(Cyclopentylamino)ethan-1-ol, have been conducted. This research offers a comparative analysis of ethane-1,2-diol and its derivatives, using X-ray diffraction and molecular dynamics, to understand their molecular structures and interactions (Gontrani et al., 2020).
Catalytic Applications : Research into the use of gold catalysts for intramolecular allylic amination of alcohols, including structures related to 2-(Cyclopentylamino)ethan-1-ol, has been explored. This study sheds light on the potential of these compounds in synthetic organic chemistry, particularly in the formation of N-heterocyclic rings (Kothandaraman et al., 2009).
Density Functional Theory Analysis : The stability of Ni(II) complexes with amino alcohol ligands, including derivatives of 2-(Cyclopentylamino)ethan-1-ol, has been analyzed using density functional theory. This research provides a deeper understanding of the bonding and interaction of these ligands with metal ions, offering insights into their potential applications in coordination chemistry (Varadwaj et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(cyclopentylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-6-5-8-7-3-1-2-4-7/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEWXGZAFBYSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557151 | |
| Record name | 2-(Cyclopentylamino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylamino)ethan-1-ol | |
CAS RN |
2842-39-9 | |
| Record name | 2-(Cyclopentylamino)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2842-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Cyclopentylamino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

